4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide
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Overview
Description
4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring is particularly noteworthy as it is a common scaffold in drug design, known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide typically involves a multi-step process. One common method begins with the preparation of the triazole ring, which can be synthesized from 3-amino-1,2,4-triazole. This intermediate is then reacted with pyrrole-2-carbaldehyde under acidic conditions to form the triazolyliminomethylpyrrole intermediate. The final step involves the sulfonation of the benzene ring using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole or pyrrole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or proteins. This compound may also interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid isopropyl ester
Uniqueness
4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide is unique due to the combination of the triazole, pyrrole, and benzenesulfonamide groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[2-(1,2,4-triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c14-22(20,21)13-5-3-11(4-6-13)19-7-1-2-12(19)8-17-18-9-15-16-10-18/h1-10H,(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHLGQONDFVOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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